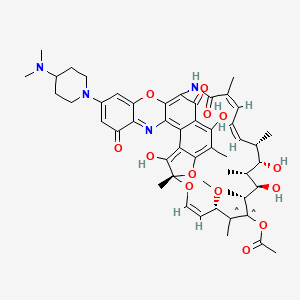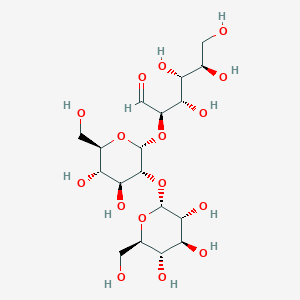
1,1,2-Tris(triethoxysilyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Tris(ethoxysilyl)ethane is an organosilicon compound with the molecular formula C20H48O9Si3. It is a colorless to pale yellow liquid that is soluble in organic solvents and hydrolyzes in the presence of water. This compound is primarily used as a precursor in the synthesis of various organosilicon materials and has applications in multiple fields, including materials science and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2-Tris(ethoxysilyl)ethane can be synthesized through the reaction of ethyl orthosilicate with ethylene glycol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C2H5O-Si(OC2H5)3+HO-CH2-CH2-OH→1,1,2-Tris(ethoxysilyl)ethane+by-products
Industrial Production Methods
In industrial settings, the production of 1,1,2-Tris(ethoxysilyl)ethane involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
1,1,2-Tris(ethoxysilyl)ethane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are influenced by the presence of water, catalysts, and other reagents.
Hydrolysis: In the presence of water, 1,1,2-Tris(ethoxysilyl)ethane hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed during hydrolysis can undergo condensation reactions to form siloxane networks.
Polymerization: The compound can participate in polymerization reactions to form organosilicon polymers with various properties
Common Reagents and Conditions
Water: Hydrolysis reactions are typically carried out in the presence of water.
Catalysts: Acidic or basic catalysts can be used to accelerate hydrolysis and condensation reactions.
Major Products Formed
Silanols: Formed during hydrolysis.
Siloxane Networks: Formed during condensation reactions.
Organosilicon Polymers: Formed during polymerization reactions.
Scientific Research Applications
1,1,2-Tris(ethoxysilyl)ethane has a wide range of applications in scientific research, including:
Materials Science: Used as a precursor in the synthesis of mesoporous organosilica materials, which have applications in catalysis, adsorption, and separation processes.
Chemistry: Employed in the preparation of hybrid organic-inorganic materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems and biomaterials.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced performance characteristics
Mechanism of Action
The mechanism of action of 1,1,2-Tris(ethoxysilyl)ethane involves its ability to undergo hydrolysis and condensation reactions to form siloxane networks. These networks can interact with various molecular targets and pathways, depending on the specific application. For example, in materials science, the formation of siloxane networks can enhance the mechanical and thermal properties of materials .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(triethoxysilyl)ethane: Another organosilicon compound with similar hydrolysis and condensation properties.
Tetraethyl orthosilicate: A commonly used precursor in the synthesis of silica-based materials.
(3-Aminopropyl)triethoxysilane: Used for surface modification and functionalization of materials
Uniqueness
1,1,2-Tris(ethoxysilyl)ethane is unique due to its specific molecular structure, which allows for the formation of highly cross-linked siloxane networks. This property makes it particularly useful in applications requiring materials with high mechanical strength and thermal stability .
Properties
Molecular Formula |
C8H18O3Si3 |
|---|---|
Molecular Weight |
246.48 g/mol |
InChI |
InChI=1S/C8H18O3Si3/c1-4-9-12-7-8(13-10-5-2)14-11-6-3/h8H,4-7H2,1-3H3 |
InChI Key |
LTQQIONDKICJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si]CC([Si]OCC)[Si]OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodecan-5-one](/img/structure/B12349818.png)
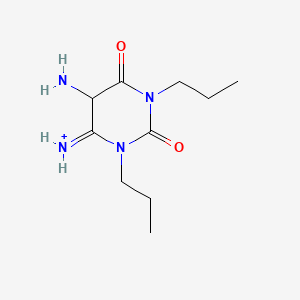
![1-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide](/img/structure/B12349827.png)

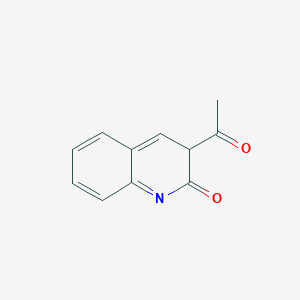
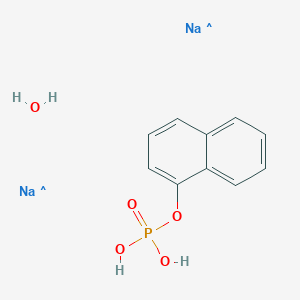
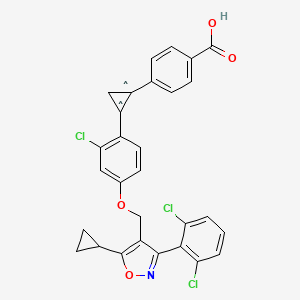
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349874.png)
![3-(cyclohex-1-en-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12349885.png)

